molecular formula C6H5BrIN B12302975 4-Bromo-2-iodo-5-methylpyridine

4-Bromo-2-iodo-5-methylpyridine

Cat. No.: B12302975
M. Wt: 297.92 g/mol
InChI Key: CPYMXNKLCNUUTB-UHFFFAOYSA-N
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Description

4-Bromo-2-iodo-5-methylpyridine is a halogenated pyridine derivative with the molecular formula C6H5BrIN

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-iodo-5-methylpyridine typically involves halogenation reactions starting from 2-methylpyridine. One common method includes the bromination of 2-methylpyridine to form 4-bromo-2-methylpyridine, followed by iodination to yield the final product . The reaction conditions often involve the use of bromine and iodine reagents under controlled temperatures and solvent conditions to ensure selective halogenation.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-iodo-5-methylpyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the type of reaction. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-5-methylpyridine in chemical reactions involves the activation of the halogen atoms, which can then participate in various substitution or coupling reactions. The molecular targets and pathways depend on the specific application, such as binding to enzymes in medicinal chemistry or forming stable bonds in material science.

Comparison with Similar Compounds

  • 4-Bromo-2-methylpyridine
  • 2-Iodo-5-methylpyridine
  • 5-Bromo-2-iodopyridine

Comparison: 4-Bromo-2-iodo-5-methylpyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity compared to compounds with only one type of halogen. This dual halogenation allows for more versatile applications in synthesis and research .

Properties

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

IUPAC Name

4-bromo-2-iodo-5-methylpyridine

InChI

InChI=1S/C6H5BrIN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3

InChI Key

CPYMXNKLCNUUTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1Br)I

Origin of Product

United States

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